1-methyl-N-(pentafluorophenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pentafluoroaniline under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide
- 4-Nitro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentafluorophenyl group significantly enhances its stability and lipophilicity compared to similar compounds, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C11H6F5N3O |
---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
2-methyl-N-(2,3,4,5,6-pentafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H6F5N3O/c1-19-4(2-3-17-19)11(20)18-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3,(H,18,20) |
InChI Key |
PXHOUPIEPJYXRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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